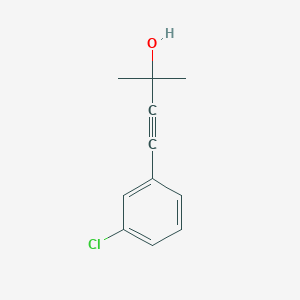
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol
描述
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of alkynes It features a chlorophenyl group attached to a butynol backbone
作用机制
Target of Action
Similar compounds such as quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and radical chain oxidation of organic compounds .
Pharmacokinetics
Similar compounds have been shown to have good absorption but low systemic bioavailability due to extensive hepatic first-pass effect .
Result of Action
Similar compounds have been shown to have antioxidant action, which can protect cells from oxidative damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol typically involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- 4-(3-Bromophenyl)-2-methylbut-3-yn-2-ol
- 4-(3-Fluorophenyl)-2-methylbut-3-yn-2-ol
- 4-(3-Methylphenyl)-2-methylbut-3-yn-2-ol
Uniqueness
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBHRFOQSKQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274101 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75373-69-2 | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75373-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)
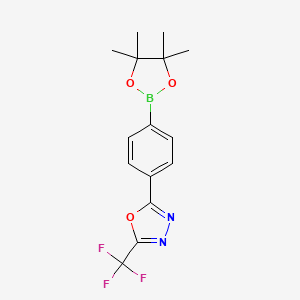
![3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)
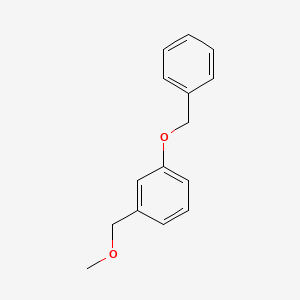
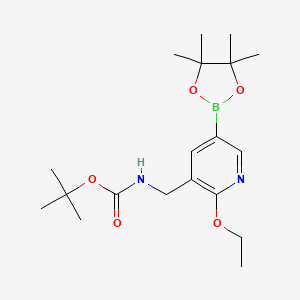
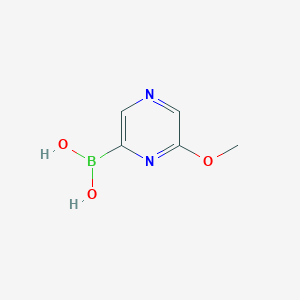
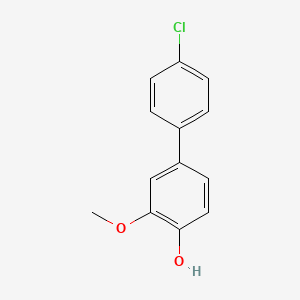
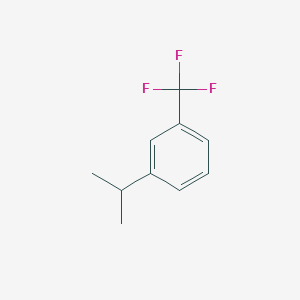
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)
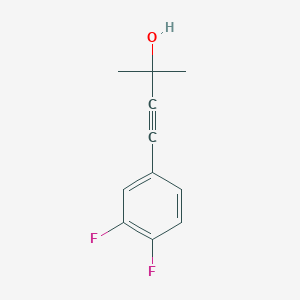
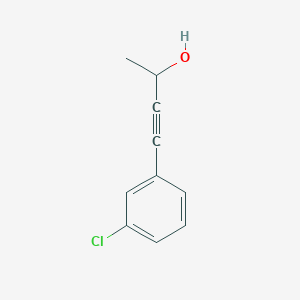
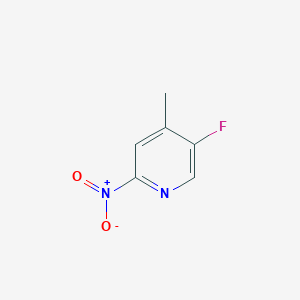
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
